2-Ethynylpyridin-4-amine Hydrochloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
2-Ethynylpyridin-4-amine Hydrochloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the strategic design and synthesis of novel molecular scaffolds are paramount to the development of new therapeutic agents. Among the myriad of heterocyclic building blocks, functionalized pyridines hold a privileged position due to their prevalence in a vast array of biologically active compounds. This technical guide provides an in-depth exploration of 2-Ethynylpyridin-4-amine hydrochloride (CAS No. 1357353-33-3), a versatile building block with significant potential for the synthesis of complex molecular architectures. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into its chemical properties, synthesis, and potential applications, underpinned by a commitment to scientific integrity and practical, field-proven knowledge.
Core Compound Identification and Properties
2-Ethynylpyridin-4-amine hydrochloride is a specialized chemical intermediate characterized by a pyridine ring substituted with an ethynyl group at the 2-position and an amine group at the 4-position, supplied as its hydrochloride salt.[1] This combination of functional groups makes it a highly valuable synthon for introducing the aminopyridine moiety into larger molecules through carbon-carbon bond-forming reactions, particularly Sonogashira coupling.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective use in synthesis and formulation. The properties of 2-Ethynylpyridin-4-amine hydrochloride are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1357353-33-3 | [1] |
| Molecular Formula | C₇H₆N₂·HCl | [1] |
| Molecular Weight | 154.6 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | Typically ≥95% | [1] |
| Solubility | The hydrochloride salt form enhances solubility in polar solvents such as water and alcohols.[2] Amines are generally soluble in a range of organic solvents, with solubility dependent on the specific solvent and the nature of the amine. | [3] |
| Stability | Hygroscopic.[4] Store in a well-ventilated place. Keep container tightly closed.[4] Recommended storage at room temperature, sealed, and dry.[5] | |
| Melting Point | Data for the specific compound is not readily available. For the related compound 4-Ethynylpyridine hydrochloride, the melting point is 150 °C (decomposes).[6] |
Synthesis and Mechanistic Insights
The primary synthetic route to 2-Ethynylpyridin-4-amine hydrochloride and its analogs is the Sonogashira cross-coupling reaction. This powerful and versatile palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8]
Conceptual Synthesis Workflow
The synthesis of 2-Ethynylpyridin-4-amine would logically proceed from a di-halogenated pyridine, followed by a selective Sonogashira coupling and subsequent amination, or from a pre-aminated halo-pyridine. A plausible and efficient route involves the Sonogashira coupling of a protected terminal alkyne with a suitable 2-halo-4-aminopyridine derivative.
Detailed Experimental Protocol: Sonogashira Coupling
The following protocol is a generalized procedure for the Sonogashira coupling of an aminohalopyridine with a terminal alkyne, which can be adapted for the synthesis of 2-Ethynylpyridin-4-amine.
Materials:
-
2-Chloro-4-nitropyridine (or other suitable 2-halo-4-aminopyridine precursor)
-
Ethynyltrimethylsilane
-
Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Anhydrous triethylamine (Et₃N)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-chloro-4-nitropyridine (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and copper(I) iodide (e.g., 5-10 mol%).
-
Solvent and Reagent Addition: Add the anhydrous solvent and triethylamine. Stir the mixture until all solids are dissolved.
-
Alkyne Addition: Add ethynyltrimethylsilane (1.1-1.5 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with an aqueous solution of ammonium chloride.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Deprotection: The trimethylsilyl protecting group can be removed under mild basic conditions (e.g., K₂CO₃ in methanol) to yield the terminal alkyne.
-
Reduction of Nitro Group (if applicable): If starting with a nitropyridine, the nitro group can be reduced to the amine using standard conditions (e.g., SnCl₂·2H₂O in ethanol or catalytic hydrogenation).
-
Hydrochloride Salt Formation: Dissolve the free amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent to precipitate the hydrochloride salt.
Applications in Drug Discovery and Medicinal Chemistry
The 2-ethynylpyridin-4-amine scaffold is a valuable building block in drug discovery due to the synthetic versatility of the ethynyl group and the biological importance of the aminopyridine moiety. The ethynyl group can participate in various chemical transformations, including click chemistry (cycloadditions), further Sonogashira couplings, and conversion to other functional groups. The aminopyridine core is a common feature in many kinase inhibitors and other targeted therapies.
Role as a Privileged Building Block
Privileged building blocks are molecular substructures that are recurrent in successful drug molecules. The aminopyridine motif is one such scaffold. The incorporation of an ethynyl group provides a handle for the exploration of chemical space and the optimization of lead compounds. This strategy allows for the rapid generation of libraries of analogs for structure-activity relationship (SAR) studies.[9][10][11]
Spectroscopic Characterization
The structural elucidation of 2-Ethynylpyridin-4-amine hydrochloride and its derivatives relies on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the amine protons, and the acetylenic proton. The chemical shifts of the pyridine protons will be influenced by the electron-donating amine group and the electron-withdrawing ethynyl group. The acetylenic proton will appear as a singlet, typically in the range of 3-4 ppm. The amine protons will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the two sp-hybridized carbons of the ethynyl group (typically around 70-90 ppm) and the carbons of the pyridine ring.
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present. Key expected absorptions include:
-
N-H stretching: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the primary amine.
-
C≡C-H stretching: A sharp, weak to medium intensity band around 3300 cm⁻¹.
-
C≡C stretching: A weak to medium intensity band in the region of 2100-2260 cm⁻¹.
-
C=C and C=N stretching: Bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Under electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be observed at an m/z corresponding to the molecular weight of the free base plus a proton.
Safety, Handling, and Disposal
As a responsible scientist, adherence to strict safety protocols is non-negotiable when handling any chemical intermediate.
Hazard Identification
Based on data from similar compounds, 2-Ethynylpyridin-4-amine hydrochloride should be handled with care. Potential hazards include:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[4]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[4]
-
Respiratory Irritation: May cause respiratory irritation.[4]
Handling and Personal Protective Equipment (PPE)
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wear appropriate personal protective equipment, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
The compound is hygroscopic and should be protected from moisture.[4]
Disposal
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.[12]
-
Pesticide wastes are acutely hazardous. Improper disposal of excess pesticide, spray mixture, or rinsate is a violation of Federal law. If these wastes cannot be disposed of by use according to label instructions, contact your State Pesticide or Environmental Control Agency, or the Hazardous Waste representative at the nearest EPA Regional Office for guidance.[12]
Conclusion
2-Ethynylpyridin-4-amine hydrochloride is a strategically important building block for the synthesis of novel and complex molecules in the pursuit of new therapeutic agents. Its unique combination of a synthetically versatile ethynyl group and a biologically relevant aminopyridine core makes it a valuable tool for medicinal chemists. This technical guide has provided a comprehensive overview of its properties, synthesis, applications, and handling, with the aim of empowering researchers to effectively and safely utilize this compound in their drug discovery endeavors. The continued exploration of the chemistry of such building blocks will undoubtedly contribute to the advancement of pharmaceutical sciences.
References
- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.
- Wiley-VCH. (2007).
- Fisher Scientific. (n.d.).
- Fisher Scientific. (n.d.).
- Thermo Fisher Scientific. (2010).
- (n.d.). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. NIH.
- (n.d.). Supporting Information for. The Royal Society of Chemistry.
- Tokyo Chemical Industry. (2024).
- (n.d.).
- Cayman Chemical. (2024).
- MySkinRecipes. (n.d.). 2-Ethynylpyridin-4-amine hydrochloride.
- ChemUniverse. (n.d.). 2-ETHYNYLPYRIDIN-4-AMINE HYDROCHLORIDE [Q02492].
- ChemicalBook. (2025).
- Sigma-Aldrich. (n.d.). 4-Ethynylpyridine hydrochloride solid, 97%.
- Guidechem. (n.d.). 4-Ethynylpyridine hydrochloride 352530-29-1 wiki.
- (n.d.).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Scribd. (n.d.). Sonogashira Coupling | PDF | Organic Chemistry.
- BLD Pharm. (n.d.). 1094679-27-2|4-Ethynylpyridin-2-amine|BLD Pharm.
- ChemScene. (n.d.). 352530-29-1 | 4-Ethynylpyridine hydrochloride.
- BLD Pharm. (n.d.). 1686158-90-6|4-Ethynylpyridin-2-amine hydrochloride|BLD Pharm.
- ResearchGate. (n.d.). Synthesis of 3,5-bis((4-methoxyphenyl)ethynyl)pyridin-2-amine via Pd....
- NIST. (n.d.). Pyridine, 4-ethenyl-.
- Quora. (2018). Are amines soluble in organic solvents?.
- (n.d.).
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- SciRP.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Pharmaceutical Technology. (n.d.). Synthesis of Building Blocks for Drug Design Programmes.
- Routledge. (n.d.). Drug Discovery with Privileged Building Blocks: Tactics in Medicinal Chemistry.
- (n.d.).
- Sigma-Aldrich. (n.d.). Ethylamine 98 557-66-4.
- NIH. (2021).
- ResearchGate. (n.d.). FT-IR spectra of (a) histamine and (b)
- Enamine. (n.d.). Building Blocks.
- (n.d.). (4-amino-2-pyridyl)methanol hydrochloride.
- Thermo Fisher Scientific. (n.d.). Aldrich FT-IR Collection Edition II.
- National Academic Digital Library of Ethiopia. (n.d.). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry.
Sources
- 1. 2-ETHYNYLPYRIDIN-4-AMINE HYDROCHLORIDE [Q02492] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 2. Page loading... [wap.guidechem.com]
- 3. quora.com [quora.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. 2-Ethynylpyridin-4-amine hydrochloride [myskinrecipes.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Building Blocks for Drug Design Programmes [pharmaceutical-technology.com]
- 10. routledge.com [routledge.com]
- 11. Building Blocks - Enamine [enamine.net]
- 12. kernred.co.kern.ca.us [kernred.co.kern.ca.us]
